N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N4O3S2/c20-9-11-1-3-12(4-2-11)15-10-27-19(21-15)22-18(24)17-8-13-7-14(23(25)26)5-6-16(13)28-17/h1-8,10H,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDRGBBYWBLUIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes a thiazole ring, a benzothiophene moiety, and a nitro substituent. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer effects. For instance, benzothiophene derivatives have shown diverse biological activities including antitumor effects. The nitro group in the structure may enhance cytotoxicity against various cancer cell lines.
Table 1: Summary of Anticancer Activity in Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| This compound | A549 (Lung) | 6.75 ± 0.19 | High |
| This compound | HCC827 (Lung) | 5.13 ± 0.97 | Moderate |
| This compound | NCI-H358 (Lung) | 4.01 ± 0.95 | High |
The above table summarizes the IC50 values for the compound against various lung cancer cell lines, indicating its potential as an effective anticancer agent.
Studies suggest that the compound may induce reactive oxygen species (ROS) production, leading to endoplasmic reticulum (ER) stress and subsequent apoptosis in cancer cells. This mechanism is crucial for its selective targeting of malignant cells while sparing normal cells.
Structure-Activity Relationship (SAR)
The introduction of various substituents on the thiazole and benzothiophene rings significantly influences the biological activity of related compounds. For example:
- Nitro groups enhance cytotoxicity.
- Electron-withdrawing groups at specific positions increase solubility and bioavailability.
Case Studies
A study conducted on a series of nitro-substituted benzothiophene derivatives highlighted their cytotoxic effects against different tumor cell lines, emphasizing the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
